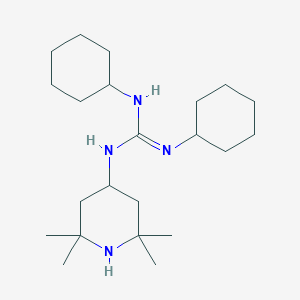
2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of amino, dichloro, and diethyloct-4-enedioic acid groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride involves multiple steps, including the introduction of amino and dichloro groups to the diethyloct-4-enedioic acid backbone. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dichloropyrimidine: Shares similar dichloro and amino groups but differs in the overall structure.
2-Amino-4,6-dichloropyrimidine: Another related compound with dichloro and amino groups, used in different applications.
Properties
CAS No. |
62457-13-0 |
|---|---|
Molecular Formula |
C12H20Cl3NO4 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
2-amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride |
InChI |
InChI=1S/C12H19Cl2NO4.ClH/c1-3-7(10(16)17)5-8(13)9(14)6-12(15,4-2)11(18)19;/h7H,3-6,15H2,1-2H3,(H,16,17)(H,18,19);1H |
InChI Key |
MDXDJFAIPAWACB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C(CC(CC)(C(=O)O)N)Cl)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


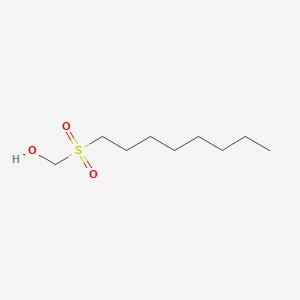
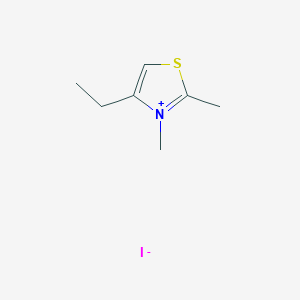

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)
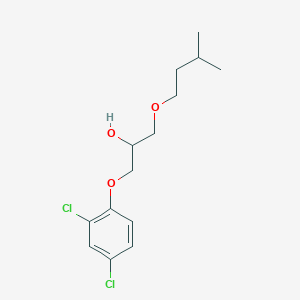
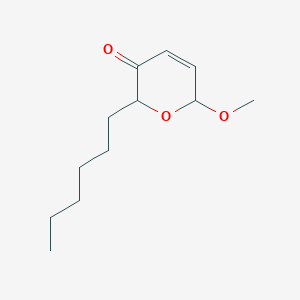
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

